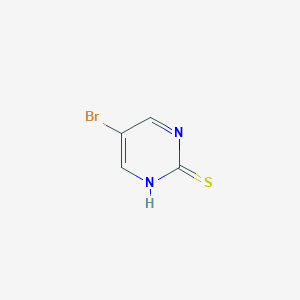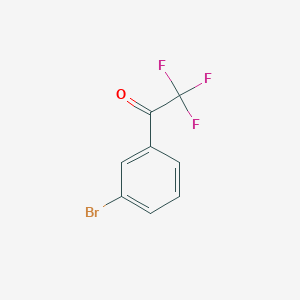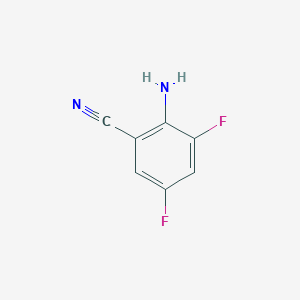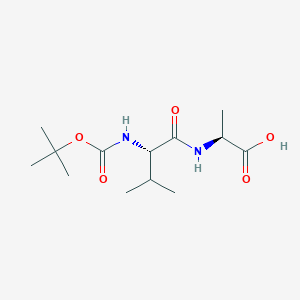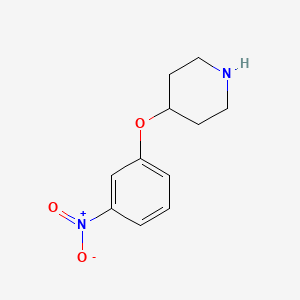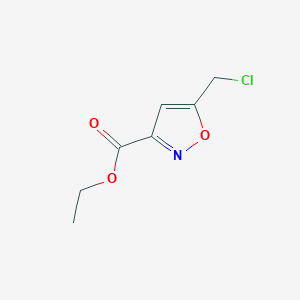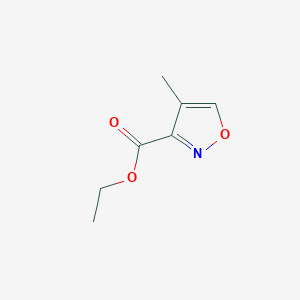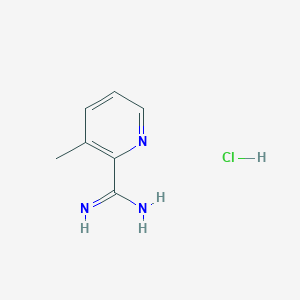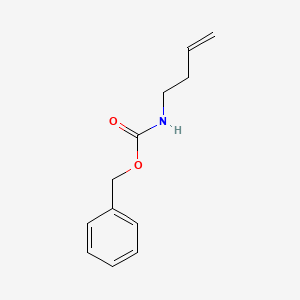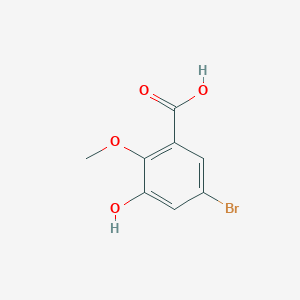
2-溴-4-异丙基苯酚
描述
2-Bromo-4-isopropylphenol is an organic compound with the molecular formula C9H11BrO . It has an average mass of 215.087 Da and a monoisotopic mass of 213.999313 Da . The compound is also known by several other names, including 2-bromo-4-(propan-2-yl)phenol and Phenol, 2-bromo-4-(1-methylethyl)- .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-isopropylphenol consists of an isopropyl group affixed to the para position of phenol . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 238.9±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .Physical And Chemical Properties Analysis
2-Bromo-4-isopropylphenol has a density of 1.4±0.1 g/cm3 and a boiling point of 238.9±20.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.5 mmHg at 25°C and an enthalpy of vaporization of 49.5±3.0 kJ/mol . The compound has a flash point of 98.3±21.8 °C and an index of refraction of 1.562 .科学研究应用
Fire Sciences
Application Summary
2-Bromo-4-isopropylphenol is used in the production of fire-retardant materials . Specifically, it’s used in the production of brominated epoxy resins, which are less thermally stable than non-brominated analogs .
Methods of Application
The brominated epoxy resins are produced by curing a diglycidyl ether of bisphenol A (DGEBA)-based epoxy resin with a traditional curing agent 4,40-diaminodiphenyl sulfone (DDS) . The fire risk of these materials is a major drawback, so halogenated fire-retardants structures are copolymerized to decrease the flammability of epoxy resins . A diglycidyl ether of 2,2-bis(3,5-dibromo-4-hydroxyphenyl)propane (DGEBTBA, I) is the most commonly used comonomer of DGEBA to obtain fire-retardant materials .
Results or Outcomes
The brominated epoxy resins are less thermally stable due to the formation of hydrogen bromide, which destabilizes the epoxy network . As a result of the reaction of HBr with the epoxy resin, bromine-containing aromatics (brominated phenols, alkenyl aryl ether, hydroxyalkyl aryl ethers), as well as non-bromine-containing compounds form high-boiling decomposition products . The mass spectra of the brominated products collected from pyrolysis at 300 C in the open system under helium are presented and discussed .
安全和危害
2-Bromo-4-isopropylphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
属性
IUPAC Name |
2-bromo-4-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZOYEUHMVUPJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566247 | |
| Record name | 2-Bromo-4-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-isopropylphenol | |
CAS RN |
19432-27-0 | |
| Record name | 2-Bromo-4-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-(propan-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

